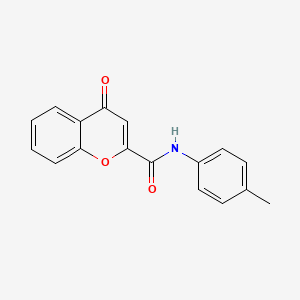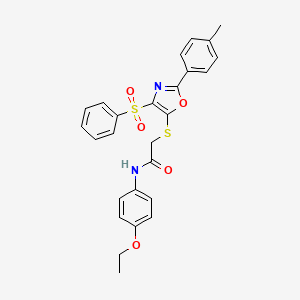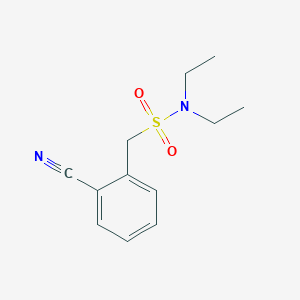![molecular formula C15H12BrN3OS B2864235 3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1030101-05-3](/img/structure/B2864235.png)
3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolopyridine, which is a class of compounds known for their diverse biological activities . The presence of the chlorobenzyl and methylbenzoyl groups could potentially influence its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the pyrazolopyridine core and the various substituents. The chlorobenzyl and methylbenzoyl groups could potentially influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazolopyridine core and the various substituents. The chlorobenzyl and methylbenzoyl groups could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyrazolopyridine core and the various substituents. The chlorobenzyl and methylbenzoyl groups could potentially influence properties such as solubility, melting point, and stability .Scientific Research Applications
Pharmaceutical Intermediate
The compound is used as a pharmaceutical intermediate due to its structural properties that can interact with various biological targets . It serves as a building block in the synthesis of more complex molecules for drug development.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the development of new therapeutic agents. Its structure allows for modifications that can lead to the discovery of novel drugs with specific biological activities.
Drug Discovery
This compound can act as a lead molecule in drug discovery, particularly in the search for antitumor agents. Its ability to bind to certain proteins makes it a candidate for further research in cancer treatment.
Chemical Biology
In chemical biology, researchers use this compound to study the mechanisms of action of pyridine amines. It helps in understanding how these compounds affect biological systems at the molecular level.
HDAC Inhibitors
The compound has been used in the design and synthesis of novel HDAC inhibitors. These inhibitors play a crucial role in epigenetic regulation and are of interest in cancer research.
Antitumor Activity
Due to its potential interactions with cellular components, the compound is studied for its antitumor activity. It may inhibit the growth of tumor cells, making it a subject of interest in oncology .
Molecular Docking Studies
Molecular docking studies utilize this compound to predict its binding affinities to various proteins. This is essential in the rational design of drugs and understanding their potential efficacy .
Biological Target Studies
The compound is also used to identify and study biological targets. By understanding the interaction between the compound and its targets, researchers can develop targeted therapies for various diseases.
Future Directions
The study of pyrazolopyridine derivatives is a promising area of research due to their diverse biological activities. Further studies could focus on synthesizing and characterizing new derivatives, investigating their biological activities, and optimizing their properties for potential therapeutic applications .
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c1-20-12-5-2-10(3-6-12)13-9-21-15(18-13)19-14-7-4-11(16)8-17-14/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXOZEKAEJKKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-4-(4-methoxyphenyl)thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2864154.png)



![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B2864164.png)

![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)
![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)

![5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione](/img/structure/B2864170.png)

![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)
